(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
Overview
Description
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid: is an organoboron compound that features a thiophene ring substituted with an ethoxycarbonyl group and a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
5-Ethoxycarbonylthiophen-2-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the transition metal catalysts, particularly palladium, used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organyl group to the palladium catalyst . This is a key step in the SM coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by providing the organyl group that is transferred to the palladium catalyst during the transmetalation step .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis to create a variety of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can strongly influence the rate of hydrolysis of boronic acids . Additionally, the reaction conditions of the SM coupling, such as temperature and solvent, can also impact the efficacy and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium phosphate. The reaction is carried out under inert atmosphere conditions, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds. It can also participate in other reactions like oxidation and substitution .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products: The major products formed from these reactions include various substituted thiophenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In chemistry, (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is widely used in the synthesis of complex organic molecules through cross-coupling reactions. It serves as a building block for the construction of conjugated systems and heterocyclic compounds .
Biology and Medicine: Its derivatives are explored for their biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and polymers. It is also employed in the synthesis of dyes and pigments .
Comparison with Similar Compounds
Thiophene-2-boronic acid: Similar structure but lacks the ethoxycarbonyl group.
5-Formylthiophene-2-boronic acid: Contains a formyl group instead of an ethoxycarbonyl group.
5-(Boc-amino)thiophene-2-boronic acid: Features a Boc-protected amino group
Uniqueness: This makes it a versatile reagent in organic synthesis, particularly in the construction of ester-containing compounds .
Properties
IUPAC Name |
(5-ethoxycarbonylthiophen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBDDYBJDARVJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694516 | |
Record name | [5-(Ethoxycarbonyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093120-64-9 | |
Record name | [5-(Ethoxycarbonyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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